molecular formula C13H23NO3 B2474541 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one CAS No. 1351623-18-1

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one

Cat. No. B2474541
CAS RN: 1351623-18-1
M. Wt: 241.331
InChI Key: YSTUPNBEKLDDMF-UHFFFAOYSA-N
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Description

The compound “1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one” is a derivative of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . The IUPAC name of the base compound is 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . It has a molecular weight of 157.21 .


Molecular Structure Analysis

The InChI code for 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This provides a detailed description of the molecular structure.

Scientific Research Applications

Synthesis and Structure

  • The compound has been synthesized using the Mannich reaction and exhibits growth-regulating activity, as demonstrated by Sharifkanov et al. (2001) (Sharifkanov et al., 2001).

Three-Component Synthesis Applications

  • Lisovenko and Dryahlov (2014) developed a method for synthesizing related compounds using a three-component reaction, highlighting the compound's versatility in chemical synthesis (Lisovenko & Dryahlov, 2014).

Novel Synthesis Techniques

  • Gravestock and McKenzie (2002) achieved the synthesis and isolation of a diastereomer of a related compound, showcasing innovative synthesis techniques for such compounds (Gravestock & McKenzie, 2002).

Spiroarsoranes Study

  • Tapia-Benavides et al. (2010) explored spiroarsoranes, compounds with a similar structure, and their polytopal equilibrium in solution, contributing to the understanding of spiro compounds’ behavior in different environments (Tapia-Benavides et al., 2010).

Antiviral Applications

  • Apaydın et al. (2019) synthesized a series of related compounds and evaluated them against human coronavirus, indicating potential antiviral applications (Apaydın et al., 2019).

Anti-Influenza Virus Activity

  • Göktaş et al. (2012) synthesized compounds with similar structures and evaluated them for antiviral activity against influenza, demonstrating their potential in antiviral drug development (Göktaş et al., 2012).

Spiroaminals Synthesis Review

  • Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, a group of compounds that includes structures similar to the compound (Sinibaldi & Canet, 2008).

Structural Elucidation in Drug Development

  • Richter et al. (2022) conducted a structural study of a related compound, contributing to the development of antitubercular drugs (Richter et al., 2022).

Fatty Acid Amide Hydrolase Inhibition

  • Meyers et al. (2011) optimized spirocyclic inhibitors, including structures akin to the compound, for inhibiting fatty acid amide hydrolase, relevant in pain management (Meyers et al., 2011).

Antibacterial Evaluation

  • Natarajan et al. (2021) synthesized and evaluated similar compounds for antibacterial activity, indicating their potential in combating bacterial infections (Natarajan et al., 2021).

properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)10(15)14-6-13(7-14)8-16-12(4,5)17-9-13/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUPNBEKLDDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C(C)(C)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one

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